molecular formula C31H45F2N5O5 B611103 (3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide CAS No. 1266227-69-3

(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide

Cat. No. B611103
M. Wt: 605.72
InChI Key: WQLHYSFOEZZZDD-QAPMSZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-3256336 is an orally available IAP antagonist. It act by selectively binding to and antagoning protein interactions involving cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).

Scientific Research Applications

  • Antimicrobial Activity : Some derivatives, such as those involving chromen-4-yl structures, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of Schiff's bases, formic acid hydrazides, and acetic acid hydrazides from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide shows potential in antimicrobial applications (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

  • Synthesis of Complex Molecules : The compound has been involved in synthesizing complex molecules like Telaprevir, which exhibit distinct conformations and molecular interactions, suggesting its utility in developing intricate molecular structures (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).

  • Cytotoxicity Studies : Some novel derivatives, like 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, synthesized from related compounds, have been tested for cytotoxicity against cancer cells, indicating the compound's potential in oncological research (Hassan, Hafez, & Osman, 2014).

  • Synthesis of Triazole Derivatives : Research into triazole derivatives based on chromene-2-one compounds suggests applications in developing biologically active substances with diverse applications (Mottaghinejad & Alibakhshi, 2018).

  • Design of Antimicrobial Agents : Studies have explored the synthesis of various heterocyclic compounds, including chromene derivatives, with applications as antimicrobial agents, highlighting the versatility of such compounds in pharmaceutical development (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

  • Antitumor and Antioxidant Activities : The synthesis of substituted chromenes and related structures has been explored for their antitumor and antioxidant activities, suggesting potential therapeutic applications (Bialy & Gouda, 2011).

properties

IUPAC Name

(3S,7R,8aR)-2-[(2S)-2-(4,4-difluorocyclohexyl)-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45F2N5O5/c1-4-42-22-15-21-16-38(30(41)27(36-28(39)19(2)34-3)20-9-12-31(32,33)13-10-20)25(18-37(21)17-22)29(40)35-24-11-14-43-26-8-6-5-7-23(24)26/h5-8,19-22,24-25,27,34H,4,9-18H2,1-3H3,(H,35,40)(H,36,39)/t19-,21+,22+,24+,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLHYSFOEZZZDD-QAPMSZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CN(C(CN2C1)C(=O)NC3CCOC4=CC=CC=C34)C(=O)C(C5CCC(CC5)(F)F)NC(=O)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@@H]2CN([C@@H](CN2C1)C(=O)N[C@@H]3CCOC4=CC=CC=C34)C(=O)[C@H](C5CCC(CC5)(F)F)NC(=O)[C@H](C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide

Citations

For This Compound
1
Citations
K Hashimoto, B Saito, N Miyamoto… - Journal of Medicinal …, 2013 - ACS Publications
To develop novel inhibitor of apoptosis (IAP) proteins antagonists, we designed a bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline bioisostere. This design was based …
Number of citations: 40 pubs.acs.org

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